Cas no 58800-44-5 ((3aS,14R,14aS)-14-hydroxy-6,7,8-trimethoxy-3a,4,14,14a-tetrahydrobenzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one)
![(3aS,14R,14aS)-14-hydroxy-6,7,8-trimethoxy-3a,4,14,14a-tetrahydrobenzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one structure](https://it.kuujia.com/scimg/cas/58800-44-5x500.png)
58800-44-5 structure
Nome del prodotto:(3aS,14R,14aS)-14-hydroxy-6,7,8-trimethoxy-3a,4,14,14a-tetrahydrobenzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one
(3aS,14R,14aS)-14-hydroxy-6,7,8-trimethoxy-3a,4,14,14a-tetrahydrobenzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3aS,14R,14aS)-14-hydroxy-6,7,8-trimethoxy-3a,4,14,14a-tetrahydrobenzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one
- Episteganol, DL
- 3a,4,14,14a-Tetrahydro-14-hydroxy-6,7,8-trimethoxybenzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodeoxol-3(1H)-one (3aalpha,14beta,14abeta)-
- 58800-44-5
- DTXSID40207531
- Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodeoxol-3(1H)-one, 3a,4,14,14a-tetrahydro-14-hydroxy-6,7,8-trimethoxy-, (3aalpha,14beta,14abeta)-
- Episteganol, DL-
-
- Inchi: InChI=1S/C22H22O8/c1-25-17-5-10-4-13-14(8-28-22(13)24)19(23)12-7-16-15(29-9-30-16)6-11(12)18(10)21(27-3)20(17)26-2/h5-7,13-14,19,23H,4,8-9H2,1-3H3/t13-,14+,19-/m0/s1
- Chiave InChI: VLOMFQZOMYZLFI-KSMMKXTCSA-N
- Sorrisi: COC1=C(C(=C2C(=C1)CC3C(COC3=O)C(C4=CC5=C(C=C42)OCO5)O)OC)OC
Proprietà calcolate
- Massa esatta: 414.131468
- Massa monoisotopica: 414.131468
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 30
- Conta legami ruotabili: 3
- Complessità: 643
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 92.7
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 1.365
- Punto di ebollizione: 656.1°C at 760 mmHg
- Punto di infiammabilità: 232.7°C
- Indice di rifrazione: 1.604
(3aS,14R,14aS)-14-hydroxy-6,7,8-trimethoxy-3a,4,14,14a-tetrahydrobenzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one Letteratura correlata
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
58800-44-5 ((3aS,14R,14aS)-14-hydroxy-6,7,8-trimethoxy-3a,4,14,14a-tetrahydrobenzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one) Prodotti correlati
- 37984-02-4(1-Nitro-3-(phenylsulfanyl)benzene)
- 83254-43-7(1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate)
- 1260536-49-9(7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid)
- 79663-72-2(Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate)
- 1807155-88-9(6-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-nitropyridine)
- 878259-34-8(1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one)
- 874-63-5(3,5-Dimethylanisole)
- 1803825-99-1(1-fluoro-2-iodo-3-methyl-4-nitrobenzene)
- 2229071-10-5(1-(2-chloro-1,3-thiazol-5-yl)-2,2-difluoroethan-1-ol)
- 21297-83-6(4-(cyclopropanesulfonyl)morpholine)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso